4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Description
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a 2-chloro-4-fluorophenyl substituent at position 6, and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The presence of electron-withdrawing groups (e.g., Cl, F) and alkyl substituents (e.g., CH₃) in this compound likely enhances its stability and modulates its interactions in biological systems or synthetic pathways.
Properties
IUPAC Name |
4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYLSNTRHUQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrimidine Core and Substituted Derivatives
The preparation of this compound involves two major synthetic challenges:
- Construction of the pyrimidine ring with appropriate substitution at the 2- and 4-positions.
- Introduction of the 6-(2-chloro-4-fluorophenyl) substituent.
Reliable methods focus on chlorination of hydroxypyrimidines and nucleophilic aromatic substitution reactions.
Preparation of 4-Chloro-2-methylpyrimidine Core
A key intermediate for the target compound is 4-chloro-2-methylpyrimidine , which can be synthesized as follows:
This method is noted for its short synthetic route, high yield, and reduced environmental impact compared to prior art. The use of organic bases such as triethylamine or pyridine facilitates the chlorination and neutralizes generated HCl.
Summary Table of Key Preparation Steps
Research Findings and Analysis
The chlorination of hydroxypyrimidines using phosphorus oxychloride is well-established and provides a straightforward route to 4-chloro-2-methylpyrimidine with good yields and manageable environmental impact when organic bases are used to scavenge HCl byproducts.
The installation of the 6-(2-chloro-4-fluorophenyl) group is more challenging and typically requires advanced synthetic techniques such as SNAr or palladium-catalyzed cross-coupling, often involving microwave-assisted heating to improve reaction rates and yields.
The use of composite solvents and controlled reaction parameters in the preparation of related pyrimidine derivatives (e.g., 2-chloro-4,6-dimethoxypyrimidine) demonstrates the importance of solvent choice and reaction environment in optimizing yield and purity.
Environmental considerations and green chemistry principles are increasingly integrated into these synthetic routes, focusing on reducing toxic reagents, minimizing waste, and improving atom economy.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine has been utilized as a precursor in the synthesis of various pharmaceutical agents. Its ability to act as a building block for more complex molecules makes it valuable in drug discovery programs targeting various diseases.
Antiviral Agents
Research indicates that derivatives of this compound exhibit antiviral properties, particularly as nucleoside analogs. These derivatives can inhibit viral DNA synthesis, making them potential candidates for antiviral drug development .
Cancer Research
The compound has shown promise in cancer research, particularly in the development of targeted therapies. Its structural features allow for modifications that can enhance selectivity towards cancer cells while minimizing effects on healthy cells .
Case Study 1: Antiviral Activity
A study conducted on various derivatives of this compound demonstrated significant antiviral activity against specific viral strains. The modifications to the pyrimidine core enhanced its efficacy, showcasing its potential as a lead compound in antiviral drug design.
Case Study 2: Cancer Cell Targeting
In a recent investigation, researchers explored the effects of this compound on different cancer cell lines. The results indicated that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the compound's potential in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural Comparison
Key structural variations among similar compounds include substituent type (halogens, aryl groups, amines) and their positions on the pyrimidine ring. These modifications influence electronic effects, steric hindrance, and intermolecular interactions.
Table 1: Structural Features of Selected Pyrimidine Derivatives
Key Observations :
Key Observations :
Physicochemical Properties
Crystallographic and spectroscopic data reveal trends in stability and solubility.
Table 3: Physicochemical Properties
*Predicted based on analogs.
Key Observations :
Biological Activity
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine is a pyrimidine derivative that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development.
The chemical structure of this compound can be described by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 372183-70-5 |
| Molecular Formula | C13H12ClF2N2 |
| Molecular Weight | 250.70 g/mol |
| IUPAC Name | This compound |
| InChI Key | VALSYGYSZKIHMQ-UHFFFAOYSA-N |
Antiparasitic Activity
Research indicates that pyrimidine derivatives, including this compound, have shown promise against protozoan parasites such as Trypanosoma brucei, which causes human African trypanosomiasis (HAT). A study demonstrated that certain pyrimidineamine inhibitors exhibited high permeability across the blood-brain barrier (BBB), crucial for treating central nervous system infections caused by this parasite .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A series of studies focused on similar pyrimidine derivatives revealed significant inhibitory effects on various cancer cell lines, particularly those associated with non-small-cell lung cancer (NSCLC). The presence of halogen substituents, such as chlorine and fluorine, was found to enhance the binding affinity to the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
The inhibitory concentrations (IC50) of related compounds often ranged from nanomolar to micromolar levels, indicating potent activity against cancer cell proliferation. For instance, certain derivatives with similar structures displayed IC50 values as low as 27.5 nM against mutated EGFR .
Anti-inflammatory Activity
Additionally, derivatives of pyrimidines have been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds could inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes. The IC50 values for these inhibitors were comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key factors affecting its activity include:
- Substitution Patterns : The position and type of substituents on the aromatic rings significantly impact the compound's binding affinity and selectivity towards biological targets.
- Halogen Effects : The presence of halogens (Cl and F) enhances lipophilicity and electronic properties, facilitating better interaction with target proteins.
- Pyrimidine Core : The stability and reactivity of the pyrimidine ring contribute to the overall pharmacological profile.
Case Studies
- Trypanosoma brucei Inhibition : A study highlighted the efficacy of specific pyrimidine derivatives against Trypanosoma brucei, showing a notable reduction in parasitemia levels in treated models compared to controls .
- Lung Cancer Models : In vitro studies on lung cancer cell lines demonstrated that modified pyrimidines could inhibit cell growth effectively, with some compounds showing IC50 values below 100 nM against resistant mutant strains of EGFR .
- Inflammation Models : Experimental models using carrageenan-induced paw edema showed significant reduction in inflammation markers when treated with pyrimidine derivatives, indicating their potential utility in managing inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine?
The compound can be synthesized via metal-free, high-yield reactions using β-CF₃-aryl ketones as precursors. Key steps include:
- Substitution reactions : Chlorination at the 4-position of the pyrimidine ring using reagents like POCl₃ (phosphoryl chloride) under reflux conditions .
- Cross-coupling : Suzuki-Miyaura coupling to introduce the 2-chloro-4-fluorophenyl group at the 6-position of the pyrimidine core .
- Methylation : Introduction of the methyl group at the 2-position via nucleophilic substitution or catalytic methylation . Yields typically range from 65% to 85%, depending on the purity of intermediates and reaction optimization .
| Key Reaction Parameters |
|---|
| Temperature: 80–120°C |
| Solvent: DMF or THF |
| Catalyst: Pd(PPh₃)₄ for cross-coupling |
Q. What spectroscopic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding. The 2-methyl group typically resonates at δ 2.4–2.6 ppm, while aromatic protons appear at δ 7.1–8.3 ppm .
- HRMS : Confirm molecular weight (C₁₁H₈Cl₂F₂N₂, MW = 277.09 g/mol) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and dihedral angles between the pyrimidine ring and aryl substituents (e.g., 12.8° twist observed in analogous structures) .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact .
- Ventilation : Use fume hoods for weighing and reactions due to potential release of toxic fumes (e.g., HCl gas during chlorination) .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
Advanced Research Questions
Q. How do structural variations in substituents impact crystallographic conformation?
X-ray studies of analogous compounds reveal:
- Dihedral angles : The 2-chloro-4-fluorophenyl group may adopt a near-coplanar orientation (≤15°) with the pyrimidine ring, stabilizing intramolecular N–H⋯N hydrogen bonds .
- Steric effects : Bulkier substituents (e.g., trifluoromethyl) increase torsional strain, leading to deviations >85° from the pyrimidine plane .
- Crystal packing : Weak C–H⋯π and C–H⋯O interactions dominate, influencing polymorphism and solubility .
Q. How can computational methods predict biological activity?
- Molecular docking : Screen against targets like GlcN-6-P-synthase (PDB: 1JXA) to assess binding affinity. Pyrimidine derivatives show favorable interactions with catalytic residues (e.g., Lys485) via H-bonding and π-stacking .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial efficacy .
Q. How to resolve contradictions in reactivity data for halogenated pyrimidines?
Discrepancies in chlorination efficiency (e.g., 4-Cl vs. 6-Cl selectivity) arise from:
- Electronic effects : Electron-withdrawing groups (e.g., -F) deactivate specific ring positions, directing electrophilic substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 4-position .
- Catalyst choice : Pd-based catalysts improve regioselectivity in cross-coupling steps .
Q. What strategies optimize yield in multi-step syntheses?
- Intermediate purification : Use column chromatography (SiO₂, hexane/EtOAc) to isolate key intermediates (e.g., 4-chloro-2-methylpyrimidine) with >95% purity .
- Temperature control : Maintain <5°C during exothermic steps (e.g., methylation) to minimize side reactions .
- Scale-up considerations : Replace batch reactors with flow chemistry for hazardous steps (e.g., POCl₃ reactions) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
